Cas no 4397-13-1 (6-(hydroxymethyl)-2,4-dimethylphenol)

6-(hydroxymethyl)-2,4-dimethylphenol structure
4397-13-1 structure
Product Name:6-(hydroxymethyl)-2,4-dimethylphenol
CAS No:4397-13-1
MF:C9H12O2
MW:152.190382957458
CID:2718152
PubChem ID:11480550
Update Time:2025-04-24

6-(hydroxymethyl)-2,4-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 6-(hydroxymethyl)-2,4-dimethylphenol
    • 2,4-dimethyl-6-hydroxymethylphenol
    • 2-hydroxy-3,5-dimethylbenzyl alcohol
    • 2-hydroxymethyl-4,6-dimethylphenol
    • 3,5-dimethylsalicyl alcohol
    • 4,6-dimethyl-2-(hydroxymethyl)phenol
    • hydroxy-3,5-dimethyl-benzenemethanol
    • MWGGRRBSDWVAEF-UHFFFAOYSA-N
    • 2,4-Dimethyl-6-methylolphenol
    • 2-Hydroxy-3,5-dimethylbenzenemethanol
    • KXB3SV3FYY
    • Benzenemethanol, 2-hydroxy-3,5-dimethyl-
    • 2,4-dimethyl-6-(hydroxymethyl)phenol
    • AKOS006324574
    • CS-0378556
    • UNII-KXB3SV3FYY
    • 4397-13-1
    • 6-Methylol-2,4-dimethylphenol
    • SCHEMBL866775
    • 2-Oxy-3,5-dimethylbenzylalkohol
    • 2-(Hydroxymethyl)-4,6-dimethylphenol
    • Inchi: 1S/C9H12O2/c1-6-3-7(2)9(11)8(4-6)5-10/h3-4,10-11H,5H2,1-2H3
    • InChI Key: MWGGRRBSDWVAEF-UHFFFAOYSA-N
    • SMILES: OC1C(C)=CC(C)=CC=1CO

Computed Properties

  • Exact Mass: 152.08400
  • Monoisotopic Mass: 152.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46000
  • LogP: 1.50130

6-(hydroxymethyl)-2,4-dimethylphenol Pricemore >>

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6-(hydroxymethyl)-2,4-dimethylphenol Production Method

Additional information on 6-(hydroxymethyl)-2,4-dimethylphenol

Comprehensive Guide to 6-(Hydroxymethyl)-2,4-dimethylphenol (CAS No. 4397-13-1): Properties, Applications, and Industry Insights

6-(Hydroxymethyl)-2,4-dimethylphenol (CAS 4397-13-1), a versatile phenolic compound, has garnered significant attention in pharmaceutical, cosmetic, and material science industries due to its unique structural properties. This hydroxymethyl-substituted dimethylphenol derivative exhibits remarkable stability and reactivity, making it a valuable intermediate in organic synthesis. Researchers frequently search for "6-(hydroxymethyl)-2,4-dimethylphenol uses" and "CAS 4397-13-1 applications," reflecting growing commercial interest in this specialty chemical.

The molecular structure of 6-(hydroxymethyl)-2,4-dimethylphenol features both hydroxyl and methyl functional groups, enabling diverse chemical modifications. This characteristic explains why queries like "synthesis of 6-(hydroxymethyl)-2,4-dimethylphenol" rank high in scientific databases. The compound's phenolic hydroxyl group contributes to its antioxidant properties, while the hydroxymethyl moiety enhances its solubility profile – key factors driving its adoption in formulation chemistry.

In pharmaceutical applications, CAS 4397-13-1 serves as a crucial building block for drug development. Recent studies highlight its potential in creating novel antimicrobial agents, addressing global concerns about antibiotic resistance. The cosmetic industry utilizes this dimethylphenol derivative in preservative systems, capitalizing on its mild yet effective antimicrobial action without causing skin irritation – a hot topic in "clean beauty formulations" discussions.

Material scientists value 6-(hydroxymethyl)-2,4-dimethylphenol for polymer modification applications. Its ability to participate in crosslinking reactions makes it valuable for creating advanced epoxy resins and thermosetting plastics. Industry searches for "phenolic compounds in sustainable materials" often lead to this compound, particularly in green chemistry initiatives aiming to reduce environmental impact.

The global market for hydroxymethyl-substituted phenols shows steady growth, with CAS 4397-13-1 maintaining a niche position. Analytical reports indicate increasing demand from Asia-Pacific regions, particularly for "high-purity 6-(hydroxymethyl)-2,4-dimethylphenol" used in electronic materials. Quality specifications typically require ≥98% purity, with chromatography being the preferred analytical method – a detail frequently searched by quality control professionals.

From a regulatory perspective, 6-(hydroxymethyl)-2,4-dimethylphenol complies with major chemical inventories including TSCA and EINECS. Safety data sheets emphasize proper handling procedures, though it doesn't appear on major restricted substances lists, making it attractive for global supply chains. Environmental studies confirm its biodegradability profile meets OECD standards, addressing sustainability concerns in "green chemistry solutions" searches.

Emerging research explores novel applications of CAS 4397-13-1 in nanotechnology and drug delivery systems. Its molecular structure allows functionalization with various nanoparticles, answering growing "phenolic compounds in nanomedicine" queries. The compound's chelating properties also show promise in metal ion sequestration applications, particularly in water treatment technologies gaining traction in environmental forums.

Manufacturers of 6-(hydroxymethyl)-2,4-dimethylphenol emphasize process optimization to meet evolving industry standards. Patent analyses reveal innovations in catalytic synthesis methods that improve yield and reduce byproducts – technical details often sought in "advanced phenolic compound production" searches. The compound's shelf stability under proper storage conditions (typically 2-8°C in amber containers) makes it logistically favorable for international distribution.

Quality assurance protocols for 4397-13-1 involve rigorous testing including HPLC, GC-MS, and NMR spectroscopy. Analytical chemists frequently search for "6-(hydroxymethyl)-2,4-dimethylphenol characterization methods" to ensure batch consistency. The compound's distinct spectroscopic fingerprints facilitate identification, with its aromatic proton signals appearing characteristically downfield in NMR spectra.

Future prospects for 6-(hydroxymethyl)-2,4-dimethylphenol appear promising, particularly in bio-based material development. Its derivation from renewable resources aligns with "circular economy chemicals" trends. Research continues into its potential as a biomass-derived platform chemical, with several academic institutions investigating novel catalytic conversion pathways that could revolutionize production economics.

For formulation chemists, the solubility parameters of CAS 4397-13-1 remain a key consideration. Its moderate solubility in polar organic solvents (e.g., ethanol, acetone) but limited water solubility prompts frequent "6-(hydroxymethyl)-2,4-dimethylphenol solubility enhancement" searches. Recent advances in molecular encapsulation techniques have improved its formulation flexibility, particularly for aqueous-based applications.

The compound's structure-activity relationships continue to inspire medicinal chemistry research. Computational modeling studies of hydroxymethylphenol derivatives suggest untapped potential in targeting specific enzyme systems, answering "phenolic bioactive compounds" queries in drug discovery circles. These investigations often focus on optimizing the balance between hydrophilicity and lipophilicity for enhanced bioavailability.

Industrial scale production of 6-(hydroxymethyl)-2,4-dimethylphenol employs continuous process technologies to ensure consistent quality. Engineering searches for "phenolic compound manufacturing equipment" frequently relate to this compound's production, which typically involves controlled condensation reactions with specialized reactor designs to manage exothermic events safely and efficiently.

Environmental fate studies of CAS 4397-13-1 demonstrate favorable degradation profiles under both aerobic and anaerobic conditions. This environmental compatibility drives inclusion in "eco-friendly chemical alternatives" databases, with its photodegradation kinetics being particularly well-characterized in regulatory submissions. Such data supports its use in applications requiring stringent environmental safety profiles.

In specialty chemical markets, pricing trends for 6-(hydroxymethyl)-2,4-dimethylphenol reflect its status as a high-value intermediate. Market analysts track "phenolic derivatives price fluctuations" to anticipate supply chain dynamics. The compound typically commands premium pricing compared to simpler phenols due to its synthetic complexity and multifunctional nature, with pharmaceutical-grade material being particularly price-inelastic.

Technical literature about 4397-13-1 continues to expand, with recent publications exploring its supramolecular chemistry applications. The compound's ability to form hydrogen-bonded networks makes it interesting for crystal engineering studies, answering specialized "phenolic co-crystal formers" searches. These investigations open new possibilities in materials science and pharmaceutical formulation technologies.

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